molecular formula C17H16N2O2S B11523511 2-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

2-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

Cat. No.: B11523511
M. Wt: 312.4 g/mol
InChI Key: QUHOSYDCWUOHJZ-VXLYETTFSA-N
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Description

2-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile is a complex organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile can be achieved through a multi-step process involving the condensation of 2,3-dimethoxybenzaldehyde with 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile. The reaction is typically carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of high-speed vibration milling (HSVM) techniques, which offer advantages such as shorter reaction times and environmentally friendly conditions. HSVM has been successfully applied in the synthesis of various thiophene derivatives, including 2-aminothiophene-3-carbonitrile .

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized thiophene derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester
  • 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
  • Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Uniqueness

2-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile is unique due to its specific structural features, such as the presence of the 2,3-dimethoxyphenyl group and the cyano group.

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

2-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

InChI

InChI=1S/C17H16N2O2S/c1-20-14-7-3-5-11(16(14)21-2)10-19-17-13(9-18)12-6-4-8-15(12)22-17/h3,5,7,10H,4,6,8H2,1-2H3/b19-10+

InChI Key

QUHOSYDCWUOHJZ-VXLYETTFSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/C2=C(C3=C(S2)CCC3)C#N

Canonical SMILES

COC1=CC=CC(=C1OC)C=NC2=C(C3=C(S2)CCC3)C#N

Origin of Product

United States

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